4-(Trifluoromethyl)phthalic acid

概述

描述

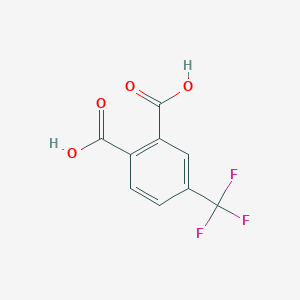

4-(Trifluoromethyl)phthalic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to the phthalic acid structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phthalic acid can be challenging due to the reactivity of the trifluoromethyl group. One common method involves the reaction of 2-naphthoic acid with trifluoromethylating agents under controlled conditions . The reaction typically requires the use of cesium fluoride as a fluorine source and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

4-(Trifluoromethyl)phthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized phthalic acids .

科学研究应用

Medicinal Chemistry

Antibacterial Properties

4-(Trifluoromethyl)phthalic acid has been investigated for its antibacterial properties, particularly in the form of derivatives such as salicylanilide 4-(trifluoromethyl)benzoates. These derivatives have shown significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, demonstrating their potential as effective antimicrobial agents without cross-resistance to conventional antibiotics .

Potential in Antimycobacterial Activity

Research indicates that compounds derived from this compound exhibit promising antimycobacterial activity. Studies have reported that certain derivatives outperform traditional drugs like isoniazid in inhibiting mycobacterial growth, suggesting that these compounds could be valuable in developing new treatments for tuberculosis .

Materials Science

Organic Solar Cells

In materials science, this compound is utilized in the development of organic solar cells. Research has shown that applying a self-assembled monolayer (SAM) of 4-(trifluoromethyl)benzoic acid can significantly improve the power conversion efficiency (PCE) of perovskite solar cells from 16.84% to 18.67%. This enhancement is attributed to the compound's ability to regulate interfacial properties effectively .

Polymer Chemistry

The compound serves as an important building block in synthesizing fluorinated polymers. The introduction of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound acts as an intermediate in various organic syntheses. It can be synthesized through methods such as Friedel-Crafts acylation of trifluoromethylbenzene with phthalic anhydride. The resulting compound can be further modified to create a variety of derivatives with tailored properties for specific applications .

Case Studies

作用机制

The mechanism of action of 4-(Trifluoromethyl)phthalic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its effects in different applications. The exact pathways and targets depend on the specific context in which the compound is used .

相似化合物的比较

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)phthalic acid include:

- 3-Fluorophthalic acid

- 4-(Trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)phenol

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group on the phthalic acid structure. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and can alter its interactions with other molecules, making it a valuable compound in various research and industrial applications .

生物活性

4-(Trifluoromethyl)phthalic acid is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.

This compound (C9H5F3O4) is characterized by the presence of a trifluoromethyl group attached to the phthalic acid structure. This modification significantly influences its biological properties. The compound is soluble in organic solvents and exhibits unique pharmacokinetic properties, including being a substrate for P-glycoprotein (P-gp) but not an inhibitor of major cytochrome P450 enzymes (CYPs) .

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the phthalic acid framework through various chemical reactions, including Friedel-Crafts acylation and electrophilic aromatic substitution. The synthesis process can yield various derivatives, which can be further evaluated for biological activity .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it has shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma). For example, one derivative exhibited an IC50 value of 22.19 μM against MCF-7 cells, indicating potent anticancer activity .

3. Enzyme Inhibition

this compound derivatives have also been identified as inhibitors of key enzymes involved in cancer progression and other diseases. Notably, some derivatives have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . This inhibition can enhance the efficacy of other chemotherapeutic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several trifluoromethylated phthalic acid derivatives against various pathogens. The results indicated that certain derivatives significantly inhibited biofilm formation in Staphylococcus aureus, with a reduction rate exceeding 90% at specific concentrations .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers synthesized a series of phthalic acid derivatives and tested their effects on multiple cancer cell lines. The most potent compound exhibited an IC50 value of 17.39 μM against HePG2 cells, showcasing its potential as a lead compound for further development .

Data Tables

| Biological Activity | Tested Strain/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 15.625 - 125 μM |

| Anticancer | MCF-7 (breast cancer) | IC50: 22.19 μM |

| HePG2 (liver cancer) | IC50: 17.39 μM | |

| Enzyme Inhibition | PARP | IC50: Varies |

常见问题

Basic Research Questions

Q. What is the molecular structure of 4-(Trifluoromethyl)phthalic acid, and how is it characterized?

The compound has the molecular formula C₉H₅F₃O₄ (1,2-benzenedicarboxylic acid with a trifluoromethyl substituent at the 4-position). Structural characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : The trifluoromethyl group (CF₃) splits signals in ¹H and ¹³C NMR spectra due to coupling with fluorine nuclei .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 757 [M+H]+ in a related compound) and fragmentation patterns .

- Elemental Analysis : Validates the C, H, F, and O composition .

Q. What are common synthetic routes for this compound?

A widely used method involves aromatic nucleophilic substitution :

- Start with 4-nitro-N-methylphthalimide derivatives.

- React with trifluoromethyl-containing phenols under basic conditions.

- Hydrolyze the resulting imide to yield the phthalic acid derivative . Multi-step syntheses may also employ bromoacetic acid tert-butyl ester for functionalization .

Q. How is this compound analyzed for purity and structural confirmation?

- HPLC : Retention time analysis (e.g., 1.23 minutes under specific conditions) ensures purity .

- Melting Point Determination : Compare observed values (e.g., 159–161°C for analogous acids) with literature data .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (C=O stretch) and CF₃ groups .

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Used in synthesizing carboxamide derivatives for drug candidates, such as kinase inhibitors .

- Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) due to its dual carboxylic acid groups .

Q. What are the recommended storage conditions to maintain stability?

- Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis or degradation .

- Avoid prolonged exposure to light, as CF₃ groups may sensitize photochemical reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in substitution reactions?

The electron-withdrawing nature of CF₃:

- Activates the aromatic ring for electrophilic substitution at meta/para positions.

- Reduces nucleophilic attack on carboxylic acid groups, favoring esterification over decarboxylation .

Q. What strategies are effective for derivatizing this compound?

- Esterification : React with alcohols (e.g., tert-butyl bromoacetate) to form stable esters for further functionalization .

- Amidation : Use carbodiimide coupling agents to link with amines, forming carboxamide derivatives relevant to drug design .

Q. What are the challenges in interpreting NMR spectra of trifluoromethyl-containing compounds?

- Splitting Patterns : Fluorine coupling (¹H-¹⁹F, ¹³C-¹⁹F) complicates signal assignment. Use ¹⁹F NMR for direct CF₃ group analysis .

- Solvent Artifacts : Avoid deuterated trifluoroacetic acid (TFA-d) to prevent overlapping signals .

Q. How can researchers address contradictions in synthetic yields across studies?

- Optimize Reaction Conditions : Vary catalysts (e.g., Pd/C for hydrogenation), temperature, and solvent polarity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete hydrolysis of imide intermediates) .

Q. What computational methods predict the reactivity of this compound?

属性

IUPAC Name |

4-(trifluoromethyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLYHYHJIXGBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344723 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-58-5 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylphthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。